

# Firazorexton: A Technical Guide to its Synthesis and Patent Landscape

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## Compound of Interest

Compound Name: *Firazorexton*

Cat. No.: *B3326018*


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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Firazorexton**, also known as TAK-994, is a potent and selective orexin 2 receptor (OX2R) agonist that was under development by Takeda Pharmaceutical Company for the treatment of narcolepsy.[1] As a small molecule with oral bioavailability, it represented a promising therapeutic approach for this sleep disorder. However, its clinical development was halted in Phase 2 trials due to concerns of drug-induced liver injury.[2] This technical guide provides an in-depth overview of the synthesis of **firazorexton**, its patent literature, and key in vitro biological data.

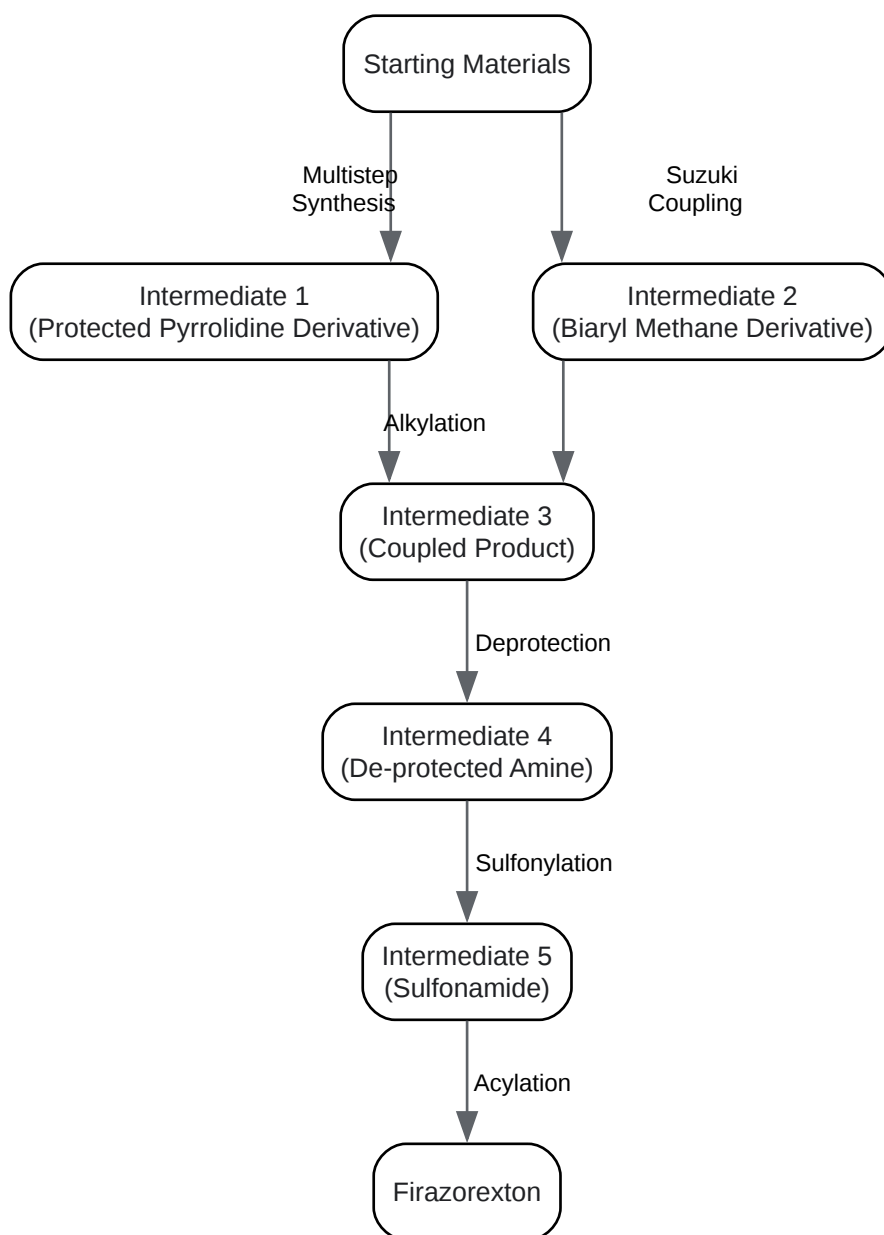
## Chemical Profile

IUPAC Name	N-[(2S,3S)-2-[[3-(3,5-difluorophenyl)-2-fluorophenyl]methyl]-1-(2-hydroxy-2-methylpropanoyl)pyrrolidin-3-yl]methanesulfonamide[3]
Synonyms	TAK-994[3]
CAS Number	2274802-95-6[3]
Molecular Formula	C <sub>22</sub> H <sub>25</sub> F <sub>3</sub> N <sub>2</sub> O <sub>4</sub> S[3]
Molecular Weight	470.51 g/mol [3]
Chemical Structure	 Chemical structure of firazorexton

## Synthesis

The synthesis of **firazorexton** is detailed in the patent literature, primarily in patent application WO2019027058A1, filed by Takeda Pharmaceutical Company. The synthetic route involves a multi-step process, which is outlined below.

## Synthetic Scheme



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Caption: Synthetic pathway of **Firazorexton**.

## Experimental Protocols

### Step 1: Synthesis of Key Intermediates

The synthesis begins with the preparation of two key fragments: a chiral pyrrolidine derivative and a biaryl methane component. The pyrrolidine intermediate is typically synthesized from a chiral starting material to establish the desired stereochemistry. The biaryl methane component

is prepared via a Suzuki coupling reaction between a fluorinated phenylboronic acid and a suitable benzyl halide.

#### Step 2: Coupling of Intermediates

The protected pyrrolidine derivative is alkylated with the biaryl methane component to form the carbon-carbon bond connecting the two key fragments.

#### Step 3: Deprotection and Sulfonylation

The protecting group on the pyrrolidine nitrogen is removed, and the resulting secondary amine is sulfonylated with methanesulfonyl chloride to introduce the methanesulfonamide moiety.

#### Step 4: Final Acylation

The final step involves the acylation of the pyrrolidine nitrogen with 2-hydroxy-2-methylpropanoic acid to yield **firazorexton**.

## Patent Literature

The primary patent covering the composition of matter for **firazorexton** is:

Patent Number	Title	Applicant	Filing Date
WO2019027058A1	Heterocyclic compound and use thereof	Takeda Pharmaceutical Company Limited	2018-08-01

This patent discloses a broad genus of compounds, with **firazorexton** being one of the exemplified compounds. The patent provides detailed descriptions of the synthesis of numerous analogs and includes data on their biological activity as orexin receptor agonists.

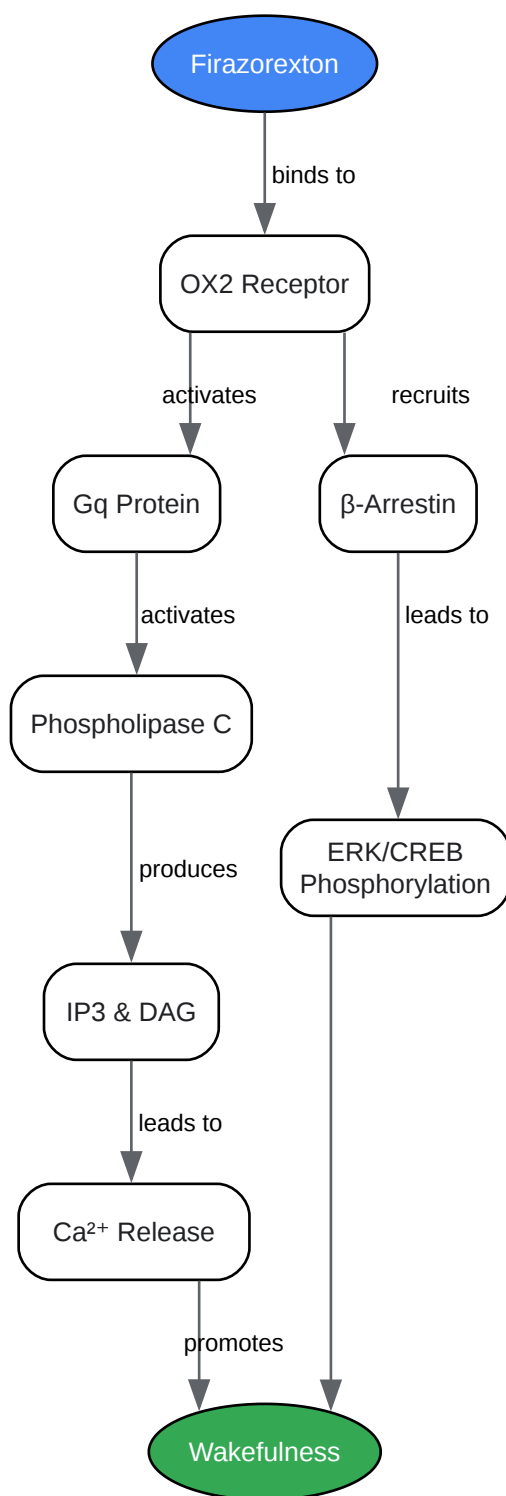
## Biological Activity

**Firazorexton** is a highly selective OX2R agonist. Its in vitro activity has been characterized in various cellular assays.

## Quantitative Data

Assay	Cell Line	Parameter	Value	Reference
OX2R Agonist Activity	CHO cells expressing human OX2R	% Activation (at 3 $\mu$ M)	112%	<a href="#">[1]</a>
OX2R Agonist Activity	CHO-K1 cells expressing human OX2R	EC <sub>50</sub>	19 nM	<a href="#">[4]</a>
OX1R Agonist Activity	CHO-K1 cells expressing human OX1R	-	>10 $\mu$ M	<a href="#">[4]</a>
$\beta$ -Arrestin Recruitment	CHO-EA cells expressing human OX2R	EC <sub>50</sub>	4.5 nM	<a href="#">[4]</a>
ERK1/2 Phosphorylation	CHO-EA cells expressing human OX2R	EC <sub>50</sub>	19 nM	<a href="#">[4]</a>
CREB Phosphorylation	CHO-EA cells expressing human OX2R	EC <sub>50</sub>	2.9 nM	<a href="#">[4]</a>
Metabolic Stability (Human Liver Microsomes)	-	Clearance ( $\mu$ L/min/mg)	23	<a href="#">[1]</a>

## Orexin 2 Receptor Signaling Pathway



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Caption: **Firazorexton's** signaling pathway.

## Experimental Protocols

## Representative $\beta$ -Arrestin Recruitment Assay (PathHunter® Assay)

This protocol is a representative example based on the widely used PathHunter®  $\beta$ -arrestin recruitment assay.

Objective: To determine the potency of **firazorexton** in inducing  $\beta$ -arrestin recruitment to the orexin 2 receptor.

Materials:

- PathHunter® CHO-K1 cells stably co-expressing ProLink™-tagged human OX2R and Enzyme Acceptor-tagged  $\beta$ -arrestin (DiscoverX or equivalent).
- Cell plating reagent (as recommended by the cell line provider).
- **Firazorexton**.
- DMSO.
- PathHunter® Detection Reagents.
- White, clear-bottom 384-well assay plates.
- Luminometer.

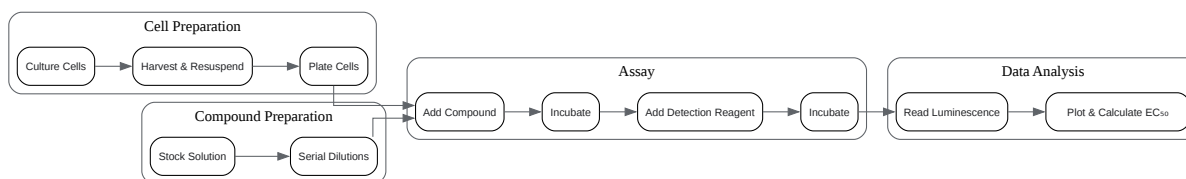
Procedure:

- Cell Preparation:
  - Culture the PathHunter® OX2R cells according to the supplier's instructions.
  - On the day of the assay, harvest the cells and resuspend them in the appropriate cell plating reagent to the desired density.
  - Dispense the cell suspension into the wells of a 384-well plate.
- Compound Preparation:

- Prepare a stock solution of **firazorexton** in DMSO.
- Perform serial dilutions of the **firazorexton** stock solution in an appropriate assay buffer to generate a range of concentrations.
- Compound Addition and Incubation:
  - Add the diluted **firazorexton** solutions to the cell plate.
  - Incubate the plate at 37°C for the recommended time (typically 60-90 minutes) to allow for receptor activation and  $\beta$ -arrestin recruitment.
- Detection:
  - Prepare the PathHunter® Detection Reagent according to the manufacturer's protocol.
  - Add the detection reagent to each well of the assay plate.
  - Incubate the plate at room temperature for 60 minutes, protected from light.
- Data Acquisition and Analysis:
  - Read the chemiluminescent signal using a plate luminometer.
  - The data is typically expressed as Relative Light Units (RLU).
  - Plot the RLU values against the logarithm of the **firazorexton** concentration and fit the data to a sigmoidal dose-response curve to determine the EC<sub>50</sub> value.

## Experimental Workflow





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Caption: Workflow for the  $\beta$ -Arrestin assay.

## Conclusion

**Firazorexton** is a well-characterized, potent, and selective OX2R agonist with a clear synthetic pathway and patent history. While its clinical development was terminated, the information presented in this technical guide provides valuable insights for researchers and drug development professionals working on orexin receptor modulators and related therapeutic areas. The detailed synthetic and biological data can serve as a foundation for the design and development of new chemical entities with improved safety profiles.

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